E6446 - 1219925-73-1

E6446

Catalog Number: EVT-266905
CAS Number: 1219925-73-1
Molecular Formula: C27H35N3O3
Molecular Weight: 449.595
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
E6446 inhibits Toll-like receptor (TLR)7 and 9 signaling. E6446 works in a variety of human and mouse cell types and inhibits DNA-TLR9 interaction in vitro. When administered to mice, this compound suppress responses to challenge doses of cytidine-phosphate-guanidine (CpG)-containing DNA, which stimulates TLR9.

Hydroxychloroquine (Plaquenil)

Compound Description: Hydroxychloroquine (Plaquenil) is a drug commonly prescribed to treat lupus. It exhibits immunomodulatory and anti-inflammatory properties.

Relevance: Although structurally distinct from 6-(3-(Pyrrolidin-1-yl)propoxy)-2-(4-(3-(pyrrolidin-1-yl)propoxy)phenyl)benzo[d]oxazole (E6446), hydroxychloroquine shares a similar mechanism of action. Both compounds inhibit endosomal Toll-like receptors (TLRs) by accumulating in acidic intracellular compartments and weakly interacting with nucleic acids, preventing DNA-TLR9 interaction.

AT791 {3-[4-(6-(3-(Dimethylamino)propoxy)benzo[d]oxazol-2-yl)phenoxy]-N,N-dimethylpropan-1-amine}

Compound Description: AT791 is a small molecule inhibitor of TLR7 and TLR9 signalling. It exhibits similar inhibitory activity to E6446 in various human and mouse cell types.

Relevance: AT791 is structurally related to 6-(3-(Pyrrolidin-1-yl)propoxy)-2-(4-(3-(pyrrolidin-1-yl)propoxy)phenyl)benzo[d]oxazole (E6446) by sharing the benzoxazole core and a phenoxy linker. Both compounds also feature substituted propoxy chains, contributing to their accumulation in acidic intracellular compartments and weak interaction with nucleic acids.

Chloroquine (CQ)

Compound Description: Chloroquine (CQ) is an antimalarial drug known to enhance transfection efficiency of certain molecules.

Relevance: Although not directly a TLR7/9 inhibitor like 6-(3-(Pyrrolidin-1-yl)propoxy)-2-(4-(3-(pyrrolidin-1-yl)propoxy)phenyl)benzo[d]oxazole (E6446), chloroquine shares a functional similarity in its ability to enhance mRNA transfection mediated by cell-penetrating peptides. This research suggests E6446 possesses a significantly stronger enhancing effect compared to chloroquine.

Overview

E6446, also known as E6446 dihydrochloride, is a small, water-soluble aromatic organic compound that functions as an inhibitor of Toll-like receptors 7 and 9. These receptors play a critical role in the immune response by recognizing pathogen-associated molecular patterns. E6446 is primarily researched for its potential therapeutic applications in autoimmune diseases and cancer, where TLR signaling is often dysregulated.

Source

E6446 was developed as part of a broader research effort to identify small molecule inhibitors targeting Toll-like receptors. It is classified under the chemical identifier CAS 1345675-25-3 for its dihydrochloride form and CAS 1219925-73-1 for its base form. The compound's molecular formula is C27H37Cl2N3O3, with a molecular weight of approximately 522.5 g/mol .

Classification

E6446 belongs to a class of compounds known as TLR inhibitors. Specifically, it is recognized for its selective inhibition of TLR7 and TLR9, which are implicated in various inflammatory and autoimmune conditions. This selectivity is crucial for minimizing off-target effects associated with broader immune modulation.

Synthesis Analysis

Methods

The synthesis of E6446 involves several key steps that typically include the formation of the core aromatic structure followed by functionalization to introduce necessary substituents. While specific synthetic routes are proprietary or not fully disclosed in public literature, general methods may include:

  1. Aromatic Nucleophilic Substitution: This step can introduce halogen or other substituents onto the benzoxazole core.
  2. Formation of Dihydrochloride Salt: The final product is often converted into its dihydrochloride form to enhance solubility and stability for biological assays.

Technical Details

The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are typically employed to confirm the identity and purity of E6446.

Molecular Structure Analysis

Structure

E6446 features a complex molecular structure characterized by a benzoxazole ring system. The compound's structure can be represented as follows:

  • Core Structure: A benzoxazole moiety with various functional groups that confer its biological activity.
  • Functional Groups: Includes nitrogen-containing groups that facilitate interaction with TLRs.

Data

The molecular structure can be summarized with the following data:

  • Molecular Formula: C27H37Cl2N3O3
  • Molecular Weight: 522.51 g/mol
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Rotatable Bond Count: 11 .
Chemical Reactions Analysis

Reactions

E6446 primarily functions through competitive inhibition of Toll-like receptors, specifically TLR7 and TLR9. The inhibition mechanism involves blocking the receptor's ability to bind to its ligands, thereby preventing downstream signaling pathways that lead to inflammatory responses.

Technical Details

The compound exhibits varying inhibitory concentrations (IC50 values) against TLR7 and TLR9:

  • IC50 for TLR7: Approximately 1.78 µM
  • IC50 for TLR9: Approximately 0.01 µM .

These values indicate a higher potency against TLR9 compared to TLR7, suggesting potential therapeutic advantages in conditions where TLR9 signaling is particularly detrimental.

Mechanism of Action

Process

E6446 inhibits the activation of Toll-like receptors by interfering with their interaction with specific nucleic acid ligands (e.g., DNA or RNA). This action leads to reduced production of pro-inflammatory cytokines such as interleukin-6, which are typically upregulated during immune responses.

Data

Research indicates that E6446 can effectively suppress interleukin-6 production in various cell types, demonstrating its potential utility in modulating immune responses in both experimental models and clinical settings .

Physical and Chemical Properties Analysis

Physical Properties

E6446 appears as a white crystalline solid when isolated in its dihydrochloride salt form. Its solubility profile indicates good water solubility, which enhances its bioavailability for pharmacological applications.

Chemical Properties

Key chemical properties include:

  • Melting Point: Not explicitly stated but typically determined during characterization.
  • Stability: Generally stable under standard laboratory conditions but sensitive to light and moisture.
  • Solubility: Highly soluble in water due to the presence of polar functional groups .
Applications

E6446 is primarily investigated for its scientific uses in:

  • Autoimmune Disease Research: By inhibiting TLR7 and TLR9, E6446 may reduce aberrant immune activation associated with diseases like systemic lupus erythematosus.
  • Cancer Therapy: Its ability to modulate immune responses positions it as a candidate for combination therapies aimed at enhancing anti-tumor immunity.
  • Inflammatory Disorders: Potential applications in treating conditions characterized by excessive inflammation driven by TLR signaling pathways .
Introduction to Toll-Like Receptor (TLR) Signaling Pathways

Toll-like receptors (TLRs) constitute a critical first-line defense system within the innate immune response, functioning as specialized pattern recognition receptors (PRRs). These receptors are strategically localized on immune cell surfaces or within intracellular compartments to detect conserved pathogen-associated molecular patterns (PAMPs) derived from bacteria, viruses, fungi, and parasites. Upon ligand engagement, TLRs initiate intricate signaling cascades culminating in the production of pro-inflammatory cytokines, chemokines, and type I interferons, thereby orchestrating both innate and adaptive immune responses. Among the human TLR family, TLR7 and TLR9 are distinguished by their endosomal localization and their specific recognition of nucleic acid-based ligands – single-stranded RNA (ssRNA) and unmethylated cytidine-phosphate-guanosine (CpG) DNA motifs, respectively. These receptors utilize the MyD88-dependent signaling pathway, triggering activation of NF-κB and IRF7 transcription factors, which drive inflammatory and interferon responses essential for antiviral defense [3] [9].

Table 1: Key Features of TLR7 and TLR9 in Innate Immunity

FeatureTLR7TLR9Shared Characteristics
Natural LigandsViral single-stranded RNA (ssRNA), U1snRNP complexesUnmethylated CpG DNA, Mitochondrial DNANucleic acid structures
Subcellular LocationEndolysosomesEndolysosomesIntracellular compartments
Signaling AdaptorMyD88MyD88Myeloid Differentiation Primary Response 88
Key Transcription Factors ActivatedNF-κB, IRF7NF-κB, IRF7Drive pro-inflammatory & interferon responses
Primary Cell TypesPlasmacytoid dendritic cells (pDCs), B cellsPlasmacytoid dendritic cells (pDCs), B cellsAntigen-presenting cells & lymphocytes

TLR7 and TLR9 in Innate Immunity

TLR7 and TLR9 are fundamental sentinels against viral pathogens, mediating robust interferon and inflammatory responses. Their activation occurs strictly within acidic endolysosomal compartments, a localization that prevents inadvertent activation by self-nucleic acids under physiological conditions. Ligand binding induces receptor dimerization and recruitment of the adaptor protein MyD88, initiating a signaling cascade involving IRAK kinases and TRAF6. This cascade bifurcates to activate two critical pathways: one leading to NF-κB nuclear translocation (inducing TNF-α, IL-6, IL-12 production) and another activating IRF7 (inducing type I interferons, particularly IFN-α). Plasmacytoid dendritic cells (pDCs) exhibit exceptionally high expression of both receptors and are consequently the primary source of systemic IFN-α during viral infections. B cells also express TLR7 and TLR9, and their co-stimulation via the B-cell receptor (BCR) and TLR can significantly enhance antibody production and activation, bridging innate and adaptive immunity. This potent activation mechanism, while crucial for host defense, becomes problematic when self-nucleic acids gain access to these compartments, a core event in several autoimmune pathologies [3] [9].

Pathophysiological Roles of TLR7/9 in Autoimmune and Inflammatory Diseases

The capacity of TLR7 and TLR9 to recognize nucleic acids renders them central players in the pathogenesis of systemic autoimmune diseases and chronic inflammatory conditions. Inefficient clearance of apoptotic debris, a hallmark of systemic lupus erythematosus (SLE), releases self-DNA and RNA into the extracellular milieu. These self-nucleic acids can form immune complexes with autoantibodies (e.g., anti-dsDNA, anti-Sm/RNP). Upon internalization via Fcγ receptors on pDCs and B cells, these complexes traffic to endolysosomes, engaging TLR9 (via DNA) or TLR7/8 (via RNA). This leads to pathogenic IFN-α production by pDCs and autoantibody production/class switching by B cells, creating a self-perpetuating loop of autoimmunity. Genetic evidence supports this: the Yaa mutation in mice, involving duplication of the TLR7 gene, exacerbates lupus-like disease and shifts autoantibody specificity towards RNA-associated antigens [3] [9].

Beyond SLE, TLR7/9 signaling contributes significantly to other inflammatory pathologies. In cardiovascular disease, pressure overload (e.g., hypertension) induces mitochondrial stress in cardiomyocytes. Damaged mitochondria release mitochondrial DNA (mtDNA), which contains unmethylated CpG motifs structurally similar to bacterial DNA. This mtDNA accumulates within cardiomyocyte autolysosomes, engaging TLR9 and triggering local inflammation (elevated TNF-α, IL-1β, IL-6) and cardiac remodeling, ultimately driving heart failure progression. Experimental models demonstrate that TLR9 deficiency or pharmacologic inhibition markedly attenuates this process [2]. TLR9 activation by endogenous DNA is also implicated in diseases like erythema nodosum leprosum and likely contributes to the inflammatory milieu in conditions like lupus nephritis and cerebral malaria [5] [9] [10].

Table 2: Pathophysiological Roles of TLR7/9 Dysregulation in Specific Diseases

DiseasePathogenic MechanismKey TLR InvolvementConsequences
Systemic Lupus Erythematosus (SLE)Immune complexes (anti-dsDNA, anti-RNP) deliver self-nucleic acids to pDC/B cell endosomesTLR7 (RNA), TLR9 (DNA)pDC IFN-α burst, Autoreactive B cell activation, Autoantibody production
Lupus NephritisGlomerular deposition of nucleic acid-containing ICs; TLR expression on renal cellsTLR7, TLR9 (Intrarenal macrophages/mesangial cells)Local inflammation, Kidney damage
Pressure-Overload Heart FailureMitochondrial damage releases CpG-rich mtDNA into cardiomyocyte autolysosomesTLR9Cardiac inflammation, Fibrosis, Ventricular dysfunction
Cerebral MalariaExcessive TLR7/9 activation by malarial DNA/RNA during acute infectionTLR7, TLR9Hypercytokinemia, Septic shock-like syndrome

Rationale for Targeting TLR7/9 in Therapeutic Interventions

The compelling evidence implicating dysregulated TLR7 and TLR9 signaling in autoimmune and inflammatory diseases establishes a strong therapeutic rationale for their inhibition. Traditional immunomodulators like hydroxychloroquine (HCQ) provide proof-of-concept; HCQ alkalinizes endolysosomes, disrupting TLR7/9 signaling and demonstrating clinical efficacy in SLE. However, HCQ has limitations, including indirect action, broad effects on all endosomal TLRs and other pathways, and potential for retinal toxicity with long-term use. Consequently, developing specific small-molecule inhibitors offers significant advantages: targeted disruption of pathogenic signaling, potentially improved safety profiles, and optimized pharmacokinetics for chronic conditions [3] [5].

E6446 emerges as a potent and specific antagonist within this therapeutic landscape. Its molecular mechanism involves two key components: competitive nucleic acid binding and lysosomal accumulation. Structurally, E6446 possesses a bis-pyrrolidinyl benzoxazole core, conferring weak intercalative properties that allow it to bind CpG DNA and ssRNA. This binding sterically hinders the interaction between the nucleic acid ligands and the TLR9 or TLR7 ligand-binding domains. Crucially, E6446 is a lipophilic weak base, enabling it to readily diffuse across cell membranes and become protonated and trapped within acidic endolysosomes – the precise compartments where TLR7/9 reside and signal. This accumulation results in high local concentrations of the inhibitor, significantly enhancing its efficacy at the site of action [5] [7].

Table 3: Comparative Profile of TLR7/9 Inhibitors: E6446 vs. Hydroxychloroquine (HCQ)

PropertyE6446Hydroxychloroquine (HCQ)
Chemical ClassSynthetic small molecule (Bis-pyrrolidinyl benzoxazole)4-Aminoquinoline
Primary Mechanism1. Competitive nucleic acid binding 2. Lysosomal accumulationEndolysosomal alkalinization
SpecificityPreferential for TLR9 > TLR7; Weak TLR4 inhibition at high conc.Broad: All endosomal TLRs (TLR3/7/8/9), Affects antigen processing, Autophagy
In Vitro Potency (TLR9 Inhibition IC₅₀)0.01 - 0.03 μM (HEK-TLR9 cells) 0.23 μM (Human PBMCs)~0.08 μM (HEK-TLR9 cells) ~1.2 μM (Human PBMCs)
Key In Vivo EffectsSuppresses CpG-induced cytokines; Attenuates autoantibodies (ANA) in lupus models; Prevents cardiac dysfunction post-TACModulates SLE disease activity; Reduces flares

Preclinical studies robustly validate E6446's therapeutic potential. In vitro, E6446 exhibits nanomolar potency against TLR9. It inhibits CpG ODN (e.g., ODN2006, ODN2216)-induced NF-κB activation in HEK-TLR9 reporter cells (IC₅₀ ~0.01-0.03 μM) and IL-6/IFN-α production in human peripheral blood mononuclear cells (PBMCs) (IC₅₀ ~0.23 μM). Inhibition of TLR7 is ligand-dependent; E6446 potently blocks signaling induced by natural RNA ligands but is less effective against synthetic small molecules like R848 (IC₅₀ ~2-8 μM). TLR4 inhibition requires much higher concentrations (IC₅₀ ~30 μM), confirming relative specificity for nucleic acid-sensing TLRs [1] [4] [5].

In vivo efficacy is demonstrated across diverse models. Orally administered E6446 dose-dependently suppresses cytokine responses (e.g., IL-6) to CpG challenge in mice. In spontaneous lupus models (e.g., MRL/lpr mice), chronic E6446 treatment (20-60 mg/kg orally, 5x/week) significantly attenuates the development of anti-nuclear antibodies (ANA) and modulates autoantibody profiles. Critically, in a pressure-overload heart failure model (transverse aortic constriction - TAC), prophylactic and therapeutic administration of E6446 profoundly attenuated left ventricular dilatation, preserved cardiac function, and reduced myocardial fibrosis and inflammation. This effect occurred despite continued mitochondrial DNA accumulation, confirming that blocking TLR9 signaling interrupts the damaging inflammatory cascade driven by endogenous ligands [1] [2] [5]. These findings collectively underscore E6446's potential as a targeted therapeutic agent for pathologies driven by aberrant TLR7/9 activation.

Properties

CAS Number

1219925-73-1

Product Name

E6446

IUPAC Name

6-(3-pyrrolidin-1-ylpropoxy)-2-[4-(3-pyrrolidin-1-ylpropoxy)phenyl]-1,3-benzoxazole

Molecular Formula

C27H35N3O3

Molecular Weight

449.595

InChI

InChI=1S/C27H35N3O3/c1-2-14-29(13-1)17-5-19-31-23-9-7-22(8-10-23)27-28-25-12-11-24(21-26(25)33-27)32-20-6-18-30-15-3-4-16-30/h7-12,21H,1-6,13-20H2

InChI Key

YMYJXFUPMPMETB-UHFFFAOYSA-N

SMILES

C1CCN(C1)CCCOC2=CC=C(C=C2)C3=NC4=C(O3)C=C(C=C4)OCCCN5CCCC5

Solubility

Soluble in DMSO

Synonyms

E6446; E 6446; E-6446

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.